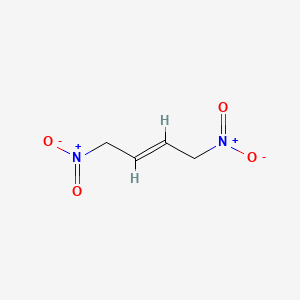
2-Butene, 1,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 1,4-dinitro- is an organic compound with the molecular formula C4H6N2O4 It is a diene with two nitro groups attached to the 1 and 4 positions of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,4-dinitro- can be achieved through the nitration of 2-butene. This involves the reaction of 2-butene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of 2-Butene, 1,4-dinitro- often involves the selective hydrogenation of 2-butyne-1,4-diol. This process uses catalysts such as palladium or nickel to achieve high selectivity and yield. The reaction conditions include temperatures ranging from 50°C to 150°C and hydrogen pressures of 1 to 3 MPa .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 1,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amines such as 2-butene-1,4-diamine.
Substitution: Various substituted butenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butene, 1,4-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Butene, 1,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dinitro-2-butene: Similar structure but different reactivity due to the position of the nitro groups.
2-Butene-1,4-diol: Lacks nitro groups but can be converted to 2-Butene, 1,4-dinitro- through nitration.
2-Butyne-1,4-diol: Precursor for the synthesis of 2-Butene, 1,4-dinitro- through selective hydrogenation.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use .
Eigenschaften
CAS-Nummer |
58473-18-0 |
|---|---|
Molekularformel |
C4H6N2O4 |
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
(E)-1,4-dinitrobut-2-ene |
InChI |
InChI=1S/C4H6N2O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2/b2-1+ |
InChI-Schlüssel |
RTEXYXIMTWPLML-OWOJBTEDSA-N |
SMILES |
C(C=CC[N+](=O)[O-])[N+](=O)[O-] |
Isomerische SMILES |
C(/C=C/C[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C(C=CC[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
1,4-dinitro-2-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















